5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate
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Overview
Description
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate is a chemical compound with the molecular formula C13H11ClN2O3 It is known for its unique structure, which includes a pyridiniumolate core substituted with a 3-chlorobenzoyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate typically involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-1-pyridiniumolate in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 3-chlorobenzoyl chloride and 2-methoxy-1-pyridiniumolate.
Reaction Conditions: The reaction is typically performed in an organic solvent such as dichloromethane or chloroform, with a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-chlorobenzoyl chloride is added dropwise to a solution of 2-methoxy-1-pyridiniumolate and the base, and the mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product. The scalability of the reaction is achieved by optimizing the reaction conditions and using efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorobenzoyl)amino]-2-methoxy-1-pyridiniumolate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the replacement of the chlorine atom with the nucleophile.
Scientific Research Applications
5-[(3-Chlorobenzoyl)amino]-2-meth
Properties
IUPAC Name |
3-chloro-N-(6-methoxy-1-oxidopyridin-1-ium-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-19-12-6-5-11(8-16(12)18)15-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZWSTVONRATAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=[N+](C=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666375 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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